N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide
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Overview
Description
The benzo[d][1,3]dioxol-5-yl group is an integral part of many natural products, such as sesamol and piperine . Compounds containing this group have been explored due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Synthesis Analysis
The synthesis of compounds containing the benzo[d][1,3]dioxol-5-yl group can involve various methods. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of compounds containing the benzo[d][1,3]dioxol-5-yl group can be determined using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, the molecular weight of a compound containing this group can be determined using mass spectrometry .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
Antitumor Evaluation
The compound has been used in the synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-yl)-indoles . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Mechanism of Action
The mechanism of action of compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound and its biological target. For example, some compounds with this group have been found to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Safety and Hazards
The safety and hazards associated with compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, some compounds with this group may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Future Directions
The future directions for research on compounds containing the benzo[d][1,3]dioxol-5-yl group are likely to involve further exploration of their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies on their biological activities and mechanisms of action could lead to the development of new therapeutic agents .
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c18-14-5-1-2-6-17(14)25(20,21)19-9-3-4-10-22-13-7-8-15-16(11-13)24-12-23-15/h1-2,5-8,11,19H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOOAYAVDIIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide |
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